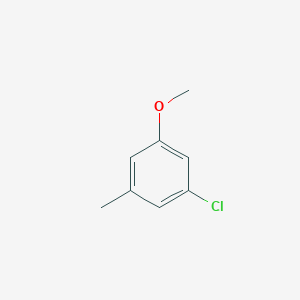

1-Chloro-3-methoxy-5-methylbenzene

Description

Significance of Aryl Ethers in Synthetic Chemistry

Aryl ethers, characterized by an oxygen atom connecting an aromatic ring to an alkyl or aryl group, are a crucial class of compounds in synthetic chemistry. Their structural motif is found in a multitude of natural products, pharmaceuticals, fragrances, and agrochemicals. thieme-connect.defiveable.me The ether linkage, while generally stable, can be strategically cleaved or can influence the reactivity of the aromatic ring, making aryl ethers versatile intermediates. alfa-chemistry.com They are often used as protective groups for phenols, and their synthesis, traditionally achieved through methods like the Williamson ether synthesis, has evolved to include more advanced, catalyzed reactions such as the Ullmann condensation and Buchwald-Hartwig amination. thieme-connect.dersc.org The development of greener and more efficient methods for creating the aryl ether bond remains an active area of research. alfa-chemistry.com

The Role of Halogenated Aromatic Compounds in Methodological Development

Halogenated aromatic compounds, or aryl halides, are indispensable tools in modern organic synthesis. The halogen substituent serves as a versatile functional handle, enabling a wide range of transformations. Most notably, aryl halides are key substrates in a plethora of cross-coupling reactions, including the Suzuki, Heck, Stille, and Sonogashira reactions, which form carbon-carbon and carbon-heteroatom bonds with exceptional precision. researchgate.net The reactivity of the halogen is dependent on its identity (I > Br > Cl > F), a factor that allows for selective, sequential reactions on poly-halogenated systems. The presence of halogens on an aromatic ring also influences the ring's electronic properties and can direct the position of further electrophilic substitutions. nih.gov Their importance is highlighted in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic properties. mdpi.comiloencyclopaedia.org

Overview of 1-Chloro-3-methoxy-5-methylbenzene as a Research Target

This compound (CAS No. 82477-66-5) is a polysubstituted aromatic compound that embodies the characteristics of both an aryl ether and an aryl halide. Its structure, featuring a chlorine atom, a methoxy (B1213986) group, and a methyl group on a benzene (B151609) ring, presents a unique combination of electronic and steric properties. The methoxy group is electron-donating, activating the ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group that provides a site for nucleophilic substitution or cross-coupling reactions. This distinct substitution pattern makes it a valuable intermediate for synthesizing more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-3-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHGEYXFGBISCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512713 | |

| Record name | 1-Chloro-3-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82477-66-5 | |

| Record name | 1-Chloro-3-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Substituted Benzenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Interpretation of Proton NMR Data for Positional Isomers

Proton (¹H) NMR spectroscopy is particularly useful for distinguishing between positional isomers of substituted benzenes. The chemical shift (δ) of a proton is influenced by the electron density of its environment. wisc.edu Substituents on the benzene (B151609) ring can either shield or deshield nearby protons, causing their signals to appear at different frequencies. jove.com For instance, an electron-withdrawing group will deshield a proton, shifting its signal downfield (to a higher ppm value), while an electron-donating group will have the opposite effect. jove.com

In 1-Chloro-3-methoxy-5-methylbenzene, the chlorine atom acts as an electron-withdrawing group, while the methoxy (B1213986) and methyl groups are electron-donating. This leads to a complex but predictable splitting pattern in the aromatic region of the ¹H NMR spectrum. The protons on the benzene ring are non-equivalent, and their interactions with neighboring protons (spin-spin coupling) provide further structural information. jove.com The shape of the signals in the aromatic region, often appearing as complex multiplets, can help distinguish between ortho, meta, and para substitution patterns. youtube.com

Carbon-13 NMR Spectroscopy in Aromatic Compound Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. fiveable.me Aromatic carbons typically resonate in the range of 120-150 ppm. libretexts.org

For this compound, the symmetry of the molecule dictates the number of signals observed. Due to the substitution pattern, not all six carbons of the benzene ring are equivalent, leading to multiple signals in the aromatic region. libretexts.org The carbon attached to the chlorine atom will be shifted downfield due to the electronegativity of the halogen. Similarly, the carbon attached to the methoxy group will also show a downfield shift. The methyl carbon will appear at a much higher field, typically in the alkyl region of the spectrum. The number of signals in the ¹³C NMR spectrum can confirm the substitution pattern of the benzene ring. mnstate.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | ~135 |

| C-OCH₃ | ~160 |

| C-CH₃ | ~140 |

| Aromatic CH | 110-125 |

| OCH₃ | ~55 |

| CH₃ | ~21 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When a molecule is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₉ClO), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 156.6 g/mol ). nih.gov Aromatic compounds generally show a prominent molecular ion peak due to the stability of the benzene ring. blogspot.comwhitman.edu

The fragmentation of this compound would likely involve the loss of the substituents. Common fragmentation patterns for aryl ethers include the loss of the alkyl group from the ether (in this case, a methyl group, CH₃) and the subsequent loss of carbon monoxide (CO). miamioh.eduscribd.com The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with two peaks separated by two m/z units in a roughly 3:1 ratio (for ³⁵Cl and ³⁷Cl).

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 156 | Molecular Ion |

| [M-CH₃]⁺ | 141 | Loss of a methyl group |

| [M-OCH₃]⁺ | 125 | Loss of a methoxy group |

| [M-Cl]⁺ | 121 | Loss of a chlorine atom |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a fundamental technique for separating and purifying components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for assessing its purity and for separating it from isomers or reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate compounds in a liquid mobile phase that is pumped through a stationary phase packed in a column. For aromatic compounds, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The separation of positional isomers of substituted benzenes can be challenging but is often achievable with HPLC by optimizing the mobile phase composition and using specialized columns. mtc-usa.comrsc.org For instance, columns with phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions. nacalai.com The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration.

Gas Chromatography (GC)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. youtube.com In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

GC is highly effective for separating positional isomers and assessing the purity of a sample. nist.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic property under specific GC conditions. The purity of a this compound sample can be calculated from the relative peak areas in the resulting chromatogram. youtube.com For halogenated compounds, a halogen-specific detector (XSD) can be used to provide high selectivity and clean chromatograms. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). researchgate.net This enhancement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which leads to higher separation efficiency. researchgate.netresearchgate.net The underlying principle, described by the van Deemter equation, shows that smaller particle sizes allow for increased efficiency without a significant drop-off at higher mobile phase linear velocities. researchgate.net This enables faster analysis times and reduced solvent consumption, making UPLC a cost-effective and efficient analytical tool. researchgate.netmdpi.com

For the analysis of this compound, a reverse-phase UPLC method would be highly suitable. Such a method would likely employ a sub-2 µm particle column, such as a C18 or Phenyl column, which provides excellent retention and selectivity for aromatic compounds. nih.govnih.gov The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and an aqueous buffer. sielc.com The high pressure tolerance of UPLC systems, often exceeding 15,000 psi, allows for the use of fine particles and higher flow rates, drastically reducing run times compared to conventional HPLC. nih.govamazonaws.com

Method development for this compound would involve a systematic approach to optimize separation from potential impurities or related compounds. labrulez.com A photodiode array (PDA) detector is commonly used, allowing for the simultaneous monitoring of multiple wavelengths and assessment of peak purity. nih.gov

Table 1: Representative UPLC Method Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column | ACQUITY UPLC BEH C18 or Phenyl, 1.7 µm, 2.1 x 100 mm | Provides high-resolution separation of aromatic compounds. nih.gov |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | Elutes the compound from the column. The ratio can be adjusted for optimal resolution. sielc.com |

| Flow Rate | 0.3 - 0.5 mL/min | Achieves rapid analysis time while maintaining high efficiency. nih.gov |

| Injection Volume | 1 - 5 µL | Small injection volumes are typical for UPLC to prevent column overload. researchgate.netnih.gov |

| Column Temperature | 25 - 40 °C | Controls retention time and peak shape. amazonaws.com |

| Detector | Photodiode Array (PDA) eλ Detector | Allows for detection at the wavelength of maximum absorbance and peak purity analysis. nih.gov |

Infrared (IR) and UV/Visible Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) and UV/Visible spectroscopy are powerful techniques for the structural elucidation of molecules like this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound's structure. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. Analysis of its close analogue, 1-Chloro-3-methoxybenzene, shows key spectral features that can be extrapolated. nist.gov The presence of the additional methyl group in this compound would primarily add characteristic aliphatic C-H stretching and bending vibrations.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H Stretch | Aromatic Ring (C-H) |

| ~2850-2960 | C-H Stretch | Methyl Group (-CH₃) |

| ~2830-2850 | C-H Stretch | Methoxy Group (-OCH₃) |

| ~1580-1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1200-1250 | C-O-C Asymmetric Stretch | Aryl Ether (-O-CH₃) |

| ~1020-1075 | C-O-C Symmetric Stretch | Aryl Ether (-O-CH₃) |

| ~1000-1100 | C-Cl Stretch | Aryl Chloride (C-Cl) |

| ~800-900 | C-H Bending (Out-of-plane) | Substituted Benzene Ring |

UV/Visible Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound display characteristic absorption bands in the UV region, arising from π → π* transitions in the benzene ring. The substitution pattern on the ring (chloro, methoxy, and methyl groups) influences the position (λ_max) and intensity (molar absorptivity) of these absorption bands. The NIST database for the analogue 1-Chloro-3-methoxybenzene shows distinct absorption maxima. nist.gov The electronic effects of the substituents—the electron-donating methoxy and methyl groups and the electron-withdrawing but ortho-para directing chloro group—collectively determine the electronic structure and the resulting UV spectrum.

Table 3: Expected UV/Visible Absorption Maxima for this compound in a Nonpolar Solvent

| Absorption Band | Approximate λ_max (nm) | Electronic Transition |

| E2-band | ~210-220 | π → π |

| B-band | ~270-285 | π → π (Fine structure may be visible) |

X-ray Crystallography for Solid-State Structural Determination of Analogues

A study of the isomers 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene reveals key structural features influenced by substituent placement. researchgate.net In both isomers, the two methoxy groups adopt different orientations with respect to the benzene ring. One methoxy group tends to be coplanar with the aromatic ring, allowing for effective p-orbital overlap (conjugation), while the second is oriented nearly perpendicular to the ring plane. researchgate.net This steric hindrance and its effect on conjugation are common in polysubstituted benzenes. The C-O-C bond angles also differ based on this orientation, with the in-plane methoxy group exhibiting a larger angle. researchgate.net These findings suggest that in this compound, the sole methoxy group would likely adopt a conformation that minimizes steric clashes with the adjacent chloro and methyl groups.

Table 4: Crystallographic Data for Analogues of this compound researchgate.net

| Parameter | 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene (IIIa) | 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene (IIIb) |

| Molecular Formula | C₁₀H₁₃ClO₂ | C₁₀H₁₃ClO₂ |

| Crystal System | Not specified in abstract | Not specified in abstract |

| Space Group | Different from (IIIb) | Different from (IIIa) |

| Methoxy Group Orientation | One in-plane, one perpendicular | One in-plane, one perpendicular |

| C-O-C Angle (In-plane) | 117.5 (4)° | 118.2 (3)° |

| C-O-C Angle (Perpendicular) | 114.7 (3)° | 113.6 (3)° |

Application of Computational Chemistry in Predicting Spectroscopic Signatures

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool for understanding molecular properties, including spectroscopic signatures. researchgate.net For this compound, computational methods can be employed to calculate and predict its IR and UV/Vis spectra, which can then be compared with experimental data for validation.

The process begins with constructing a 3D model of the molecule. This model undergoes geometry optimization, where the computational software calculates the lowest energy conformation, predicting bond lengths and angles. Following optimization, a frequency calculation can be performed. This simulates the molecular vibrations and yields a theoretical IR spectrum. researchgate.net The calculated frequencies and their intensities can be directly compared to an experimental IR spectrum to aid in peak assignments.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule. This method provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which correlate with the intensity of peaks in a UV/Vis spectrum. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule.

Table 5: General Workflow for Computational Prediction of Spectroscopic Signatures

| Step | Technique | Purpose | Expected Output |

| 1. Model Building | Molecular modeling software | Create a 3D structural input for the molecule. | Initial 3D coordinates of all atoms. |

| 2. Geometry Optimization | DFT (e.g., B3LYP functional with a basis set like 6-31G*) | Find the most stable three-dimensional structure (lowest energy state). | Optimized molecular geometry, bond lengths, bond angles. |

| 3. Vibrational Analysis | DFT Frequency Calculation | Calculate the frequencies of all normal vibrational modes. | A list of vibrational frequencies (cm⁻¹) and their IR intensities. |

| 4. Electronic Transition Analysis | Time-Dependent DFT (TD-DFT) | Calculate the energies of electronic excitations from the ground state. | A list of electronic transition wavelengths (nm) and their oscillator strengths. |

Theoretical and Computational Chemistry Approaches to 1 Chloro 3 Methoxy 5 Methylbenzene

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For 1-chloro-3-methoxy-5-methylbenzene, these studies elucidate the interplay of its functional groups and their influence on the aromatic system.

Molecular orbital (MO) theory provides a detailed picture of the electronic landscape within a molecule. In substituted anisoles like this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity towards electrophiles and nucleophiles, respectively.

Table 1: Illustrative Partial Charges on Aromatic Carbons of Substituted Benzenes

| Compound | C1 | C2 | C3 | C4 | C5 | C6 |

| Anisole (B1667542) | -0.15 | 0.08 | -0.05 | 0.08 | -0.05 | 0.08 |

| Chlorobenzene (B131634) | 0.05 | -0.02 | 0.01 | -0.02 | 0.01 | -0.02 |

| Toluene (B28343) | -0.01 | -0.02 | 0.00 | -0.02 | 0.00 | -0.02 |

Note: These values are illustrative and can vary based on the computational method and basis set used. The table demonstrates the general trends of substituent effects on charge distribution.

The orientation of the methoxy (B1213986) group relative to the aromatic ring is a key conformational feature in aryl ethers. Computational studies have shown that the methoxy group in compounds like this compound is not static and can rotate. nih.govcwu.edu The planarity or non-planarity of the methoxy group with respect to the benzene (B151609) ring affects the degree of π-orbital overlap and, consequently, the electronic properties of the molecule. nih.gov

Conformational analysis, often performed using methods like systematic searches or molecular dynamics simulations, helps identify the most stable conformers and the energy barriers between them. cwu.edunih.gov For many substituted anisoles, the lowest energy conformation is one where the methyl group of the methoxy moiety lies in the plane of the aromatic ring. However, steric hindrance from adjacent substituents can force the methoxy group out of the plane, altering its electronic contribution to the ring. In the case of 1,3-disubstituted systems, the interactions between the substituents become particularly important in determining the preferred conformation. psu.edu

Modeling of Reactivity and Selectivity in Aromatic Systems

Computational models are powerful tools for predicting how and where a molecule like this compound will react. nih.govrsc.org These models can range from simple electrostatic potential maps to complex quantum mechanical calculations of reaction pathways.

Electrophilic Aromatic Substitution (SEAr): The regioselectivity of electrophilic attack on this compound is dictated by the combined directing effects of the three substituents. The methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The chlorine atom is also an ortho, para-director, but deactivates the ring.

Computational methods can predict the most likely sites of electrophilic attack by calculating the energies of the intermediate Wheland complexes (σ-complexes) for substitution at each possible position. nih.gov The position that leads to the most stable intermediate is generally the preferred site of reaction. Furthermore, models based on properties like proton affinity can be used to predict regioselectivity with high accuracy. nih.govnih.govrsc.org For instance, the RegioSQM method predicts the site of electrophilic attack by identifying the aromatic carbon with the highest proton affinity. nih.govnih.gov

For this compound, the powerful activating and directing effect of the methoxy group at C3 would strongly favor electrophilic substitution at the ortho positions (C2 and C4) and the para position (C6). Steric hindrance from the adjacent chlorine and methyl groups might influence the ratio of these products.

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific compound due to the presence of activating groups, the chlorine atom provides a potential site for nucleophilic aromatic substitution. For SNAr to occur, the aromatic ring generally needs to be activated by strong electron-withdrawing groups. Computational models can predict the feasibility and regioselectivity of SNAr reactions by analyzing the LUMO energy and the electrostatic potential at the carbon atom bonded to the leaving group. chemrxiv.org A lower LUMO energy and a more positive electrostatic potential at the substitution site generally indicate higher reactivity towards nucleophiles. chemrxiv.org

Table 2: Predicted Regioselectivity for this compound

| Reaction Type | Predicted Major Product(s) | Rationale |

| Electrophilic Substitution | Substitution at C2, C4, and C6 | Strong directing effect of the methoxy group, modulated by the methyl and chloro groups. |

| Nucleophilic Substitution | Substitution at C1 | Presence of the chloro leaving group. Reactivity is generally low without further activation. |

Substituents not only direct the position of attack but also influence the rate of reaction by affecting the activation energy (reaction barrier). ajpchem.org Electron-donating groups, like the methoxy and methyl groups, generally lower the activation barrier for electrophilic substitution by stabilizing the positively charged transition state. Conversely, electron-withdrawing groups increase this barrier.

Quantum mechanical calculations can be used to compute the full potential energy surface for a reaction, including the structures and energies of reactants, transition states, and products. acs.org By comparing the activation energies for different reaction pathways, chemists can gain a quantitative understanding of how substituents control reactivity. acs.orgnih.gov For example, the presence of a second amine molecule can catalyze proton transfer in some SNAr reactions, but computational results can show whether the stabilization provided outweighs the entropic cost. nih.gov

Intermolecular Interactions and Solvation Effects in Computational Models

The behavior of this compound in a condensed phase is influenced by its interactions with surrounding molecules, be it other molecules of itself or solvent molecules. Computational models can simulate these interactions and their effects on the molecule's properties and reactivity.

Non-covalent interactions, such as π-stacking, hydrogen bonding (if applicable with other molecules), and van der Waals forces, play a crucial role in the physical properties and reactivity of aromatic compounds. nih.govacs.orgresearchgate.net Energy decomposition analysis (EDA) is a computational technique that can dissect the total interaction energy into physically meaningful components like electrostatics, Pauli repulsion, polarization, and charge transfer. rsc.org This provides a detailed understanding of the nature of the intermolecular forces at play.

Solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), can be incorporated into computational studies to better mimic real-world reaction conditions. Solvation can significantly affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to different extents. For example, polar solvents might preferentially solvate charged intermediates in an SNAr reaction, thereby lowering the activation energy. chemrxiv.org

A Key Intermediate for Complex Organic Molecules

The strategic placement of electron-donating and electron-withdrawing groups, alongside a reactive chlorine atom, makes this compound a valuable intermediate in the synthesis of more elaborate molecular architectures. google.com Its utility spans the creation of functionalized aromatic compounds, the construction of polycyclic systems, and as a precursor in the development of new pharmaceuticals and agrochemicals.

Precursor in the Synthesis of Functionalized Aromatic Compounds

This compound is readily employed as a precursor for a variety of functionalized aromatic compounds. The chlorine atom provides a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, while the methoxy and methyl groups influence the regioselectivity of these and other transformations.

The compound can undergo various chemical transformations, including:

Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles, such as hydroxides, amines, and thiols, under appropriate reaction conditions to introduce new functional groups.

Electrophilic Substitution: The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution reactions like nitration, sulfonation, and Friedel-Crafts acylation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, providing another avenue for functionalization.

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Although specific studies on this compound are not extensively detailed in readily available literature, the reactivity of similar chloro-methoxybenzene derivatives in such reactions is well-established. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures which are common motifs in many functional materials and biologically active molecules.

Building Block for Polycyclic Compounds

While direct and detailed examples of this compound being used to synthesize specific polycyclic compounds are not prevalent in the reviewed literature, its structural features make it a plausible starting material for such endeavors. The ability to undergo sequential cross-coupling reactions and intramolecular cyclizations are key strategies for building polycyclic aromatic hydrocarbons and related structures. The functional groups present on this compound could be strategically manipulated to facilitate these types of annulation reactions.

Utility in the Development of Pharmaceuticals and Agrochemicals (as synthetic intermediates)

The synthesis of novel pharmaceuticals and agrochemicals often relies on the availability of versatile chemical intermediates. This compound is classified within the technical field of medicinal compound synthesis, as highlighted by a patent for its own synthesis. google.com Chemical suppliers also list it as an intermediate for pharmaceuticals and agrochemicals.

Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. For instance, in vitro studies have suggested that derivatives can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. The core structure can be modified to create a library of compounds for screening for various biological activities.

Potential in Polymer Chemistry and Advanced Materials Precursors

The application of this compound extends into the realm of polymer chemistry and the development of advanced materials. While direct polymerization of this compound is not commonly reported, its derivatives can serve as monomers or precursors for functional polymers. For example, a derivative, 1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene, is noted for its bifunctional reactivity, which suggests potential use as a crosslinking agent in polymer synthesis.

Furthermore, related chloro-dimethoxy-dimethylbenzene isomers have been synthesized as precursors for ammonium (B1175870) quinone derivatives, which are of interest as electron acceptors in charge-transfer studies. nih.govresearchgate.net This points to the potential of using substituted benzene derivatives like this compound in the creation of organic electronic materials.

As a Model Compound in Fundamental Chemical Studies

Beyond its synthetic applications, the well-defined structure of this compound makes it a suitable candidate for use as a model compound in fundamental chemical research, particularly in the investigation of reaction mechanisms.

Investigating C-H Bond Activation Mechanisms

The study of C-H bond activation is a significant area of chemical research, aiming to develop methods for the direct functionalization of otherwise inert carbon-hydrogen bonds. While no specific studies were found that explicitly use this compound as a model compound for investigating C-H bond activation mechanisms, the presence of both aromatic and benzylic C-H bonds, along with electronically influential methoxy and chloro substituents, makes it an interesting substrate for such studies.

General mechanistic studies on C-H activation often employ substrates with varied electronic and steric properties to understand the factors governing reactivity and selectivity. researchgate.netnih.gov For example, research on the photocatalytic C-H functionalization of toluene and its derivatives explores how substituents on the aromatic ring influence the generation of benzylic radicals. nih.govacs.org The electronic effects of the methoxy and chloro groups in this compound could provide valuable insights into the mechanisms of transition metal-catalyzed C-H activation reactions. researchgate.net

Exploring Dearomatization Reactions

Dearomatization reactions are a fundamental transformation in organic synthesis, enabling the conversion of planar, aromatic compounds into more complex, three-dimensional, saturated, or partially saturated molecules. This process significantly enhances molecular diversity and provides access to novel chemical scaffolds. The application of dearomatization strategies to substituted anisoles, including this compound, is a field of growing interest. Such reactions can yield highly functionalized cyclohexadiene and cyclohexenone derivatives, which are valuable intermediates in the synthesis of natural products and other complex molecular targets.

Oxidative Dearomatization

A prevalent method for converting electron-rich aromatic compounds into cyclohexadienones is through oxidative dearomatization. For anisole derivatives like this compound, this transformation is often accomplished using hypervalent iodine reagents or through electrochemical means.

Hypervalent Iodine-Mediated Dearomatization

Reagents containing hypervalent iodine(III), such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have proven effective in the dearomatization of phenols and their corresponding ethers. nih.gov When an anisole derivative is treated with a hypervalent iodine reagent in the presence of a suitable nucleophile, a cyclohexadienone can be formed. Although specific research on the dearomatization of this compound is not widely reported, studies on analogous substituted anisoles indicate that the reaction likely proceeds through the initial oxidation of the aromatic ring to form a radical cation, which is subsequently attacked by a nucleophile. The regiochemical outcome of this nucleophilic addition is guided by the substitution pattern on the aromatic ring.

Electrochemical Dearomatization

Electrochemical methods present an environmentally benign and efficient pathway for oxidative dearomatization, circumventing the need for stoichiometric chemical oxidants. The anodic oxidation of anisole derivatives has been successfully utilized to synthesize spirolactones and spiropyrrolidines. chinesechemsoc.orgchinesechemsoc.org Significantly, these electrochemical techniques have demonstrated compatibility with a diverse array of substituents on the anisole ring, encompassing both electron-withdrawing groups like chloro and trifluoromethyl, and electron-donating groups such as methyl. chinesechemsoc.org This tolerance suggests that this compound is a promising candidate for electrochemical oxidative dearomatization. The general mechanism entails the oxidation of the anisole at the anode to generate a radical cation, which is then intercepted by a nucleophile in either an intramolecular or intermolecular fashion to produce the dearomatized product.

A study focusing on the electrochemical oxidation of various substituted anisoles has confirmed the viability of dearomatizing chloro-substituted substrates. chinesechemsoc.org The following table provides a summary of the outcomes for substrates with substitution patterns pertinent to this compound.

| Substrate | Product | Yield (%) |

|---|---|---|

| Anisole with p-Cl | Spirocyclic product | 78 |

| Anisole with m-Me | Spirocyclic product | 85 |

Reductive Dearomatization

Reductive dearomatization reactions, exemplified by the Birch reduction, offer a route to cyclohexadienes. Traditionally carried out using alkali metals dissolved in liquid ammonia, contemporary electrochemical approaches are also emerging as viable alternatives. nih.gov The electron-donating methoxy group of this compound is expected to direct the reduction to the 2,5-positions relative to its own position, yielding a 1,4-cyclohexadiene (B1204751) derivative. The chloro and methyl substituents would further modulate the regioselectivity of the reduction and the stability of the resulting diene.

Cycloaddition Reactions

Dearomatization can also be achieved through cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, where the aromatic ring functions as either the diene or dienophile component. While these reactions are more common for highly activated aromatic systems like anthracenes or furans, the electron-rich character of this compound could enable its participation in cycloadditions with particularly reactive dienophiles under appropriate reaction conditions, leading to the formation of bicyclic, dearomatized structures.

Conclusion

1-Chloro-3-methoxy-5-methylbenzene stands as a compound of significant interest in the field of organic synthesis. Its trifunctionalized aromatic structure, combining the features of an aryl ether and an aryl halide, provides multiple avenues for synthetic transformations. From its role as a fundamental building block for complex pharmaceutical and material science targets to its utility in modern cross-coupling methodologies, this compound represents a versatile tool in the chemist's arsenal. Future research will likely continue to explore its potential in novel synthetic pathways and in the creation of new functional molecules.

Environmental Transformation and Degradation Pathways of Halogenated Methoxybenzenes

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For halogenated methoxybenzenes, the key abiotic degradation mechanisms are photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like 1-Chloro-3-methoxy-5-methylbenzene, photolysis can be a significant degradation pathway, especially in the atmosphere and surface waters. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances that produce reactive species.

Direct photolysis of chlorinated aromatic compounds often involves the cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule. UV irradiation of substituted chlorobenzenes in organic solvents has been shown to yield biphenyls and products of reductive dechlorination rsc.org. For this compound, this could potentially lead to the formation of methoxy-methyl-biphenyls or 3-methoxy-5-methylbenzene.

Indirect photolysis is often more significant in the environment. It involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. Hydroxyl radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the methyl or methoxy (B1213986) group. The reaction with hydroxyl radicals is a primary degradation pathway for many organic compounds in the atmosphere and in sunlit surface waters rsc.orgyoutube.com. The rate of these reactions is dependent on the concentration of the reactive species and the specific structure of the chloroanisole.

The environmental medium can also influence photochemical degradation rates. For instance, the photodegradation rates of dimethoxybenzene isomers have been observed to be significantly enhanced at the air-ice interface compared to in aqueous solution, with quantum yields being 6- to 24-fold larger copernicus.org. This suggests that the partitioning of this compound into different environmental compartments can greatly affect its persistence.

Table 1: Potential Photochemical Degradation Reactions of this compound

| Reaction Type | Potential Reactants | Potential Products | Environmental Compartment |

| Direct Photolysis | UV Light | Methoxy-methyl-biphenyls, 3-Methoxy-5-methylbenzene | Atmosphere, Surface Waters |

| Indirect Photolysis | Hydroxyl Radicals (•OH) | Hydroxylated derivatives, Phenols | Atmosphere, Surface Waters |

| Indirect Photolysis | Singlet Oxygen | Endoperoxides, Oxidized products | Surface Waters |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is an important factor in its environmental persistence, particularly in water, soil, and sediment.

Aryl halides, including chlorobenzenes and their derivatives, are generally resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature) savemyexams.com. The C-Cl bond on an aromatic ring is strong and not easily broken by water. The presence of substituents on the aromatic ring can influence the rate of hydrolysis. Electron-withdrawing groups, such as nitro groups, can activate the ring towards nucleophilic substitution, thereby increasing the rate of hydrolysis njit.edu. However, the methoxy and methyl groups in this compound are electron-donating, which would not facilitate nucleophilic attack and subsequent hydrolysis.

Therefore, it is expected that this compound would be hydrolytically stable in the environment. Significant hydrolysis would likely only occur under extreme conditions of pH or temperature, which are not typical of most natural environmental systems. This stability contributes to the potential persistence of such compounds in aquatic environments.

Chemical Decomposition in Environmental Matrices

The decomposition of this compound in environmental matrices such as soil and water is influenced by a combination of chemical and physical processes. The compound's properties, such as its hydrophobicity, will govern its distribution between water, soil organic matter, and sediment.

In soil and sediment, sorption is a key process that affects the fate of organic compounds fiveable.memdpi.comkocaeli.edu.tr. Due to its nonpolar nature, this compound is expected to have a moderate to high affinity for organic matter in soil and sediment. This sorption will reduce its concentration in the aqueous phase, thereby limiting its mobility and bioavailability for degradation researchgate.net. While sorbed, the compound may be subject to slow degradation processes within the solid matrix.

While microbial degradation is a biotic process, it is important to note that chloroanisoles can be formed in the environment through the microbial methylation of chlorophenols nih.govresearchgate.netnih.govmdpi.comnih.gov. This indicates that the chloroanisole structure can be synthesized in situ in contaminated environments. The degradation of chloroanisoles themselves in soil can be slow, and their persistence can be influenced by factors such as soil type, organic matter content, pH, and the presence of co-contaminants mdpi.com.

Chemical reactions in soil and water can also contribute to the transformation of halogenated aromatic compounds. Reactions with naturally occurring nucleophiles or redox-active minerals could potentially lead to degradation, although these processes are generally slow for compounds like aryl chlorides. As mentioned in the context of indirect photolysis, reactions with hydroxyl radicals can occur in aqueous systems where these radicals are generated, leading to the oxidation and breakdown of the aromatic ring rsc.orgresearchgate.net.

Modeling Environmental Fate and Persistence of Chlorinated Aromatic Ethers

Given the challenges and costs associated with conducting extensive environmental fate studies for every chemical, computational models are increasingly used to predict the environmental behavior of compounds. Quantitative Structure-Property Relationship (QSPR) models are particularly valuable for estimating the physicochemical properties and environmental fate parameters of compounds with limited experimental data researchgate.netleuphana.denih.govresearchgate.net.

These models use the molecular structure of a chemical to predict properties such as its water solubility, octanol-water partition coefficient (Kow), vapor pressure, and rates of degradation. For this compound, QSPR models could be used to estimate its tendency to partition into different environmental compartments (air, water, soil, biota) and its persistence.

For a compound like this compound, a typical modeling approach would involve:

Estimating Physicochemical Properties: Using QSPR models to predict key parameters.

Partitioning Behavior: Using the estimated properties to calculate partition coefficients between air, water, soil, and sediment.

Degradation Rates: Estimating half-lives for degradation in different media (e.g., photolysis in air and water, biodegradation in soil and water) based on data from similar compounds or QSPR predictions.

Multimedia Modeling: Inputting these parameters into a multimedia fate model to simulate the compound's behavior in a model environment.

The accuracy of these models depends heavily on the quality of the input data and the applicability of the underlying algorithms to the specific class of chemical being studied bit.edu.cn. For chlorinated aromatic ethers, the models would need to adequately capture the influence of the ether linkage and the chlorine substituent on the compound's properties and reactivity.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

Current synthesis of 1-Chloro-3-methoxy-5-methylbenzene often involves multi-step processes that may not be the most efficient or environmentally friendly. One existing method involves the reaction of 1,3-dichloro-5-methylbenzene with sodium methoxide (B1231860) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com While effective, this process requires significant heating and purification steps. google.com

Future research should focus on developing greener and more efficient synthetic routes. This could involve exploring alternative starting materials that are less hazardous and more readily available. A patent for a synthesis method starting from 1-chloro-3-halogenated methylbenzene and sodium methoxide highlights a move towards cheaper and more accessible raw materials. google.com This method also boasts milder reaction conditions and easier purification, making it a promising candidate for industrial-scale production. google.com

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. The interplay of the chloro, methoxy (B1213986), and methyl groups on the benzene (B151609) ring influences the compound's reactivity in various chemical reactions, including nucleophilic and electrophilic substitutions.

Combining experimental techniques with computational modeling can provide a comprehensive picture of the reaction pathways. For instance, computational studies can help elucidate the orientation and interaction of the methoxy group with the aromatic ring, which can exist in different conformations. nih.govresearchgate.net This information is vital for predicting the regioselectivity of reactions and understanding the stability of reaction intermediates.

Advanced analytical techniques, such as in-situ spectroscopy, can be employed to monitor reactions in real-time, providing valuable data on reaction kinetics and the formation of transient species. This experimental data can then be used to validate and refine computational models, leading to a more accurate and predictive understanding of the compound's chemical behavior.

Exploration of New Catalytic Applications for this compound

The unique electronic properties of this compound suggest its potential as a ligand or substrate in various catalytic processes. The electron-donating methoxy group and the electron-withdrawing chlorine atom can influence the electronic environment of a metal center in a catalyst complex, potentially leading to novel catalytic activities.

Research in this area could focus on designing and synthesizing new catalysts where this compound or its derivatives act as ligands. These catalysts could then be tested in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The goal would be to develop highly efficient and selective catalysts for the synthesis of fine chemicals and pharmaceuticals.

The aromatization of alkanes and the isomerization of alkylcyclopentanes are other areas where derivatives of this compound could find catalytic applications. researchgate.net

Design and Synthesis of Chemically Versatile Derivatives for Specialized Applications

The functional groups present in this compound provide multiple sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties. These derivatives could be designed for specific applications in materials science, agrochemicals, and pharmaceuticals.

For example, by modifying the substituents on the benzene ring, it may be possible to develop new liquid crystals, polymers, or functional dyes. In the field of agrochemicals, derivatives could be synthesized and screened for potential herbicidal or pesticidal activities.

In medicinal chemistry, derivatives of this compound are already being investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Further research could focus on synthesizing and evaluating new derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-3-methoxy-5-methylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution (EAS), where the methyl and methoxy groups act as ortho/para directors. Chlorination using Cl2 or SO2Cl2 under controlled temperatures (0–25°C) is common. Solvent choice (e.g., dichloromethane or CCl4) and catalyst (e.g., FeCl3) are critical for regioselectivity .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% purity.

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols : Use enclosed systems or fume hoods to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Exposure Control : Install local exhaust ventilation and ensure access to emergency showers/eyewash stations. Respiratory protection (e.g., N95 masks) is required for aerosol-generating procedures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- <sup>1</sup>H/</sup>13</sup>C NMR : Identify substituent positions via coupling patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.2 ppm) .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error. Example: Calculated for C8H9ClO: 156.0342; Observed: 156.0339 .

- IR Spectroscopy : Detect C-Cl (550–850 cm<sup>−1</sup>) and aromatic C-O (1250 cm<sup>−1</sup>) stretches .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in derivatives of this compound?

- Strategy : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and charge distribution. The methoxy group’s electron-donating effect directs electrophiles to the para position relative to chlorine, validated by Fukui indices .

- Validation : Compare computational predictions with experimental HPLC/MS data for nitro- or sulfonyl-substituted derivatives .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzene derivatives?

- Case Study : Conflicting reports on bond angles in similar compounds (e.g., 3-Chloro-N’-(2-hydroxy-5-methoxybenzylidene)) were resolved using Cambridge Structural Database (CSD) cross-referencing. Verify unit cell parameters (a, b, c, α, β, γ) and R-factors (<5%) .

- Best Practices : Deposit crystallographic data in repositories like CCDC (Cambridge Crystallographic Data Centre) for peer validation .

Q. How does the steric/electronic interplay between substituents affect biological activity in derivatives?

- Experimental Design : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or methyl with CF3). Test antibacterial activity via MIC assays against S. aureus and E. coli.

- Findings : Methoxy groups enhance membrane permeability due to moderate hydrophobicity, while bulkier groups (e.g., benzyl) reduce activity .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

- Innovative Methods : Replace traditional chlorinating agents (SO2Cl2) with biocatalytic chlorination using haloperoxidases. Solvent-free microwave-assisted reactions reduce energy use by 40% .

- Metrics : Calculate E-factors (kg waste/kg product) and atom economy. Pilot studies achieved 85% atom economy using flow chemistry .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.